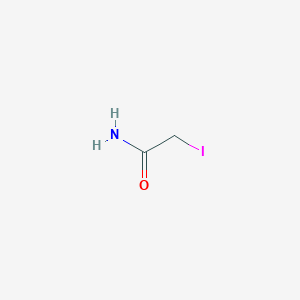

Iodoacetamide

説明

Alkylation Chemistry of Cysteine Residues in Proteomic Workflows

The SN2 mechanism involves:

- Deprotonation : Cysteine thiols (RS-) act as nucleophiles under alkaline conditions (pH 7–8.5).

- Nucleophilic Attack : The thiolate anion attacks the electrophilic carbon of IAA, displacing iodide as the leaving group.

- Covalent Modification : A thioether bond (S-C) is formed, yielding carbamidomethylated cysteine (CAM-Cys).

This reaction is pH-dependent, with optimal efficiency at neutral to slightly alkaline conditions. IAA's reactivity exceeds that of iodoacetic acid (IAA vs. IAC), attributed to the electron-withdrawing amide group stabilizing the transition state.

特性

IUPAC Name |

2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLTVOMIXTUURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020742 | |

| Record name | Iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Iodoacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00506 [mmHg] | |

| Record name | 2-Iodoacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

144-48-9 | |

| Record name | Iodoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | iodoacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRH8M27S79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: Iodoacetamide can be synthesized through the iodination of acetamide. The process involves the reaction of acetamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an aqueous medium. The reaction is typically carried out under controlled temperature conditions to ensure the desired product yield .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The final product is usually stabilized with a small percentage of water to prevent decomposition .

Types of Reactions:

Alkylation: this compound is known for its alkylating properties, particularly with thiol groups in cysteine residues.

Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, including amines, thioethers, and imidazoles.

Common Reagents and Conditions:

Reducing Agents: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl) is commonly used to reduce cysteine residues before alkylation with this compound.

Major Products:

科学的研究の応用

Alkylation of Cysteine Residues

Iodoacetamide is widely recognized for its ability to selectively alkylate cysteine residues in proteins, forming stable thioether bonds. This reaction is crucial for preventing unwanted disulfide bond formation during protein analysis and manipulation .

Key Applications:

- Peptide Mapping: IAA is used in peptide mapping to facilitate the identification and characterization of proteins through mass spectrometry. By blocking cysteine thiols, researchers can accurately analyze protein structure and modifications .

- Post-Translational Modification Studies: this compound allows for the study of post-translational modifications (PTMs) by irreversibly modifying cysteine residues before introducing other modifications such as phosphorylation .

Mass Spectrometry

This compound is frequently employed in mass spectrometry protocols to enhance the detection of low-abundance peptides. The development of imidazolium-based this compound tags has demonstrated improved labeling efficiency and ionization for cysteinyl-peptides, significantly benefiting proteomic analyses .

Radiation Sensitization

This compound has been investigated as a radiation sensitizer in cancer treatment. Studies indicate that it enhances the effectiveness of radiation therapy by increasing tumor cell sensitivity to radiation, potentially improving therapeutic outcomes .

Case Study:

- In vivo studies showed that this compound effectively sensitized ascites tumor cells in mice, suggesting its potential utility in clinical settings for enhancing radiation therapy efficacy against tumors .

Glycolysis Inhibition

This compound has been utilized to study glycolytic pathways in neuronal cells. It irreversibly inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to decreased lactate production and altered energy metabolism in astrocytes .

Research Findings:

- Exposure to IAA resulted in delayed cell death and significant depletion of glutathione (GSH) levels in brain cells, highlighting its role in metabolic studies related to neurodegenerative diseases .

Enzyme Inhibition

This compound acts as an irreversible inhibitor of cysteine peptidases by alkylating the catalytic cysteine residue, thereby providing insights into enzyme mechanisms and functions .

Applications:

- Used extensively in studies involving deubiquitinase enzymes, IAA helps elucidate the roles of cysteine residues in enzymatic activity and regulation .

Water Purification

Recent studies have explored the degradation of this compound in environmental contexts, particularly its potential application in water purification processes through functionalized materials .

Findings:

- Functionalized silica nanoparticles have shown promise in effectively degrading this compound, indicating a dual role for this compound beyond laboratory settings.

作用機序

ヨードアセトアミドは、タンパク質のシステイン残基のアルキル化によって効果を発揮します。この化合物は、システインのチオール基と反応して共有結合を形成し、ジスルフィド結合の形成を阻止します。 この不可逆的阻害は、特にシステインペプチダーゼや活性部位にシステインを持つ他の酵素の研究に役立ちます . 触媒的ヒスチジンとヨードアセトアミドの負に帯電したカルボキシル基との間の有利な相互作用の存在は、その反応性を高めます .

類似化合物:

ヨード酢酸: ヨードアセトアミドと同様に、ヨード酢酸はペプチドマッピングに使用されるアルキル化剤です。

クロロアセトアミド: タンパク質の特性評価に使用される別のアルキル化剤ですが、ヨードアセトアミドと比較して反応性が低いです.

ブロモアセトアミド: 機能は似ていますが、反応性と安定性のプロファイルが異なります.

ヨードアセトアミドの独自性: ヨードアセトアミドは、システイン残基との迅速な反応と、ジスルフィド結合の形成を阻止する能力により、生化学研究において貴重なツールとなっています。 ヨード酢酸やクロロアセトアミドなどの他のアルキル化剤と比較した、その独特の反応性プロファイルは、さまざまな科学的用途における重要性を強調しています .

類似化合物との比較

Iodoacetanilide (N-Phenyl Iodoacetamide)

Iodoacetanilide, an IA derivative with a phenyl group, exhibits enhanced reactivity toward free cysteine residues. In kinetic studies, iodoacetanilide reacts 2–3× faster than IA at pH 7 due to improved electrophilicity from the electron-withdrawing phenyl group . Isotope-coded versions (d0/d5) enable quantitative mass spectrometry for cysteine pKa determination, outperforming IA in sensitivity .

Table 1: Reaction Rates of IA vs. Iodoacetanilide

| Compound | Rate Constant (M⁻¹s⁻¹) | Application |

|---|---|---|

| This compound | 0.25–2.0 | General protein alkylation |

| Iodoacetanilide | 0.5–3.5 | pKa determination, isotope labeling |

N-Acetyl-4-Phenylthis compound (APIAM)

APIAM, another IA derivative, contains an acetyl-phenyl moiety. While both IA and APIAM modify thiols via SN2, APIAM effectively inhibits Na+/K+-ATPase activity, whereas IA fails due to steric hindrance in the enzyme’s hydrophobic active site . This highlights the role of structural modifications in targeting specific microenvironments.

Chloroacetamide

Chloroacetamide is a milder alkylating agent. In mass spectrometry, it replaces IA to avoid artifacts (e.g., di-Glycine mimics from overalkylation) during ubiquitination site analysis . However, its lower reactivity necessitates higher concentrations or longer incubation times.

Acrylamide and 4-Vinylpyridine (4-VP)

In proteomics, acrylamide and 4-VP are alternatives for cysteine alkylation. Acrylamide’s reactivity is comparable to IA but introduces a smaller mass shift (+71.04 Da). 4-VP, a positively charged reagent, shows pH-dependent selectivity and reduced side reactions with lysine residues .

Table 2: Alkylation Efficiency in Proteomics

| Compound | Alkylation Efficiency (%) | Common Artifacts |

|---|---|---|

| This compound | 95–98 | Overalkylation, di-Gly |

| Chloroacetamide | 85–90 | None |

| Acrylamide | 90–95 | Lysine adducts |

| 4-Vinylpyridine | 80–85 | pH-dependent variability |

4-Halopyridines

4-Chloropyridine exhibits tunable reactivity: its neutral form reacts similarly to acrylamide, while stabilization as a pyridinium ion mimics IA’s reactivity. This "switchable" property enables selective protein modification in probe development .

Maleimide Derivatives

Maleimide-based probes (e.g., CPM) share IA’s thiol specificity but differ in fluorescence properties. CPM forms brighter adducts, making it preferable for histochemical applications despite similar reactivity .

Structural and Mechanistic Insights

- Charge Effects : Neutral IA preferentially labels solvent-exposed thiols, while positively charged reagents (e.g., 2-chloroacetamidine) target active-site cysteines in enzymes like PAD2 .

- Microenvironment Influence : Hydrophobic modifications (e.g., APIAM’s phenyl group) enhance penetration into enzyme active sites, overcoming IA’s limitations .

- Isotope Coding : Deuterated IA derivatives (e.g., d5-iodoacetanilide) enable precise quantification in mass spectrometry, a feature lacking in simpler analogs .

生物活性

Iodoacetamide (IA) is a widely utilized compound in biochemical research, particularly noted for its role as an irreversible inhibitor of enzymes containing cysteine residues. Its biological activity extends across various applications, including peptide sequencing, enzyme inhibition, and as a radiation sensitizer in cancer therapy. This article delves into the diverse biological activities of this compound, supported by case studies and relevant research findings.

This compound is an alkylating agent that specifically targets thiol groups in cysteine residues. Its chemical formula is , with a molecular weight of approximately 184.964 g/mol. The compound reacts with cysteine to form stable thioether adducts, which effectively inhibit enzymatic activity and alter protein function .

Key Mechanisms:

- Enzyme Inhibition: IA irreversibly inhibits various enzymes, including cysteine proteases and protein tyrosine phosphatases .

- Glycolysis Inhibition: this compound inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH), impacting glycolytic pathways and cellular metabolism .

Biological Applications

This compound has been employed in several biological contexts:

1. Enzyme Inhibition

This compound's primary application lies in its ability to inhibit enzymes that rely on cysteine for their activity. This includes:

2. Radiation Sensitization

Research indicates that this compound acts as a radiation sensitizer in both bacterial and mammalian cells. A study involving LAF 1 mice demonstrated that IA enhances the effectiveness of radiation therapy by increasing the survival rate of ascites tumor cells when administered prior to radiation exposure .

Table 1: Radiation Sensitization Effects of this compound

| Treatment Condition | Survival Rate (%) | Notes |

|---|---|---|

| Control | 50 | Baseline survival without IA |

| This compound + Radiation | 75 | Significant increase in survival |

3. Cellular Metabolism Alteration

This compound has been shown to deplete glutathione (GSH) levels in astrocytic cells, leading to reduced lactate production and delayed cell death. This effect underscores its potential impact on cellular redox states and metabolic pathways .

Case Study 1: this compound in Cancer Therapy

A notable study explored the effects of this compound on tumor cells exposed to ionizing radiation. The findings suggested that IA not only sensitizes tumor cells to radiation but also facilitates better therapeutic outcomes when used in combination with conventional treatments .

Case Study 2: Impact on Glycolysis

In another investigation, primary cultures of astroglia were treated with this compound, revealing significant disruptions in glycolytic flux due to GAPDH inhibition. The study highlighted the differential effects of this compound compared to other thiol-reactive agents like iodoacetate .

Q & A

Q. What is the role of iodoacetamide in cysteine alkylation during proteomic sample preparation, and what is the standard protocol?

this compound alkylates free cysteine thiol groups to prevent disulfide bond reformation, ensuring stable peptide identification during mass spectrometry. The protocol involves:

- Reduction : Treat samples with dithiothreitol (DTT) to break disulfide bonds.

- Alkylation : Add this compound (15 mM final concentration) and incubate in the dark for 30 min at room temperature .

- Neutralization : Excess this compound is quenched with DTT (e.g., 2 μL of 50 mM DTT) to prevent trypsin inhibition .

- Digestion : Proceed with trypsin digestion at 37°C for 16 hours .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use in well-ventilated areas with local exhaust ventilation. Wear gloves, lab coats, and eye protection. Avoid contact with skin, eyes, or incompatible substances (e.g., strong oxidizers) .

- Storage : Keep containers tightly sealed, protected from light, and refrigerated at 2–10°C .

- Disposal : Collect waste in airtight containers and dispose via approved hazardous waste facilities .

Q. What are the critical steps for integrating this compound into 2D gel electrophoresis workflows?

- First equilibration : Use a buffer containing DTT to reduce proteins.

- Second equilibration : Add this compound to alkylate cysteine residues, preventing streaking and improving spot resolution .

- Validation : Test protocols with control samples (e.g., E. coli lysate) to ensure reproducibility .

Advanced Research Questions

Q. How can differential alkylation with this compound and acrylamide improve quantitative proteomics accuracy?

This method exploits the distinct mass shifts from cysteine modifications:

- This compound : Adds 57.0215 Da per cysteine.

- Acrylamide : Adds 71.0371 Da.

By comparing these modifications in parallel experiments, researchers can quantify protein abundance changes in complex samples (e.g., cancer proteomes) while controlling for technical variability .

Q. What experimental strategies validate the completeness of cysteine alkylation by this compound in large-scale proteomic studies?

- Adversarial analysis : Test a subset of LC-MS/MS files for unmodified cysteines or alternative derivatizations (e.g., acrylamide adducts) using block-random sampling .

- Database search parameters : Include both "this compound alkylation" and "unmodified cysteine" as variable modifications to detect incomplete reactions .

Q. How does this compound inactivate enzymes like agmatine deiminase, and how can substrate protection assays elucidate catalytic mechanisms?

- Inactivation : this compound modifies active-site cysteine residues, disrupting enzyme activity.

- Substrate protection : Pre-incubate the enzyme with varying agmatine concentrations (0.25–5 mM) before adding this compound. Reduced inactivation at higher substrate levels indicates active-site shielding, confirming cysteine involvement in catalysis .

Q. What are the implications of incomplete this compound quenching on tryptic digestion efficiency?

Excess this compound inhibits trypsin by modifying its active-site serine. To mitigate:

Q. How do database search parameters for this compound alkylation affect protein identification rates in MS/MS data analysis?

- Fixed vs. variable modification : Setting cysteine alkylation as a fixed modification increases search stringency but may miss unmodified peptides. Variable modification settings improve sensitivity but require rigorous FDR control (e.g., ≤1%) .

- Software-specific settings : Tools like MaxQuant and ProteinPilot require explicit selection of alkylation reagents to avoid misannotation .

Q. How can this compound be used to study protein-thiol interactions in plasma proteins like human serum albumin (HSA)?

Q. What are the best practices for troubleshooting this compound-induced artifacts in ubiquitination studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。